Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an allyl group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via iodination reactions using reagents such as iodine and ammonium hydroxide.
Allylation and Esterification: The allyl group and ethyl ester can be introduced through allylation and esterification reactions, respectively, using appropriate alkylating agents and esterification reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the iodine atom or the ester group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Products may include epoxides or alcohols.
Reduction: Products may include deiodinated compounds or alcohols.
Substitution: Products may include substituted pyrazoles with various functional groups.
Scientific Research Applications
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with an amino group instead of an allyl and iodine substitution.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a chlorine atom instead of an iodine atom.
Uniqueness: Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structure that includes an allyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial applications.
- Molecular Formula : C10H13IN2O2
- Molecular Weight : 320.13 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have investigated the anticancer potential of pyrazole derivatives, including this compound. The compound's structure suggests it may act as a WEE1 kinase inhibitor, which plays a crucial role in cell cycle regulation. WEE1 is known to phosphorylate cyclin-dependent kinases (CDKs), thereby preventing cell cycle progression at the G2-M checkpoint. Inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a promising target for cancer therapy .
Antimicrobial Activity
Halogenated compounds have been widely studied for their antimicrobial properties. The presence of iodine in this compound could enhance its activity against various pathogens. Research indicates that halogen atoms can significantly influence the biological activity of antimicrobial agents by altering their interaction with microbial membranes and enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparison with similar compounds reveals how variations in substitution patterns affect biological properties:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate | C6H7IN2O2 | Iodine at a different position | Moderate anticancer activity |
Ethyl 1-Methylpyrazole | C6H8N2O2 | Lacks halogen substitution | Low activity |
Ethyl 4-Iodo-Pyrazole | C6H7IN2O2 | Similar halogenated structure | Antimicrobial properties |
Case Studies
In a recent case study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects at micromolar concentrations, particularly against breast and lung cancer cell lines. Further investigations revealed that the mechanism of action involved induction of apoptosis and cell cycle arrest at the G2 phase .
Properties
Molecular Formula |
C10H13IN2O2 |
---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
ethyl 4-iodo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13IN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChI Key |
LOSGBJDGNKKJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.